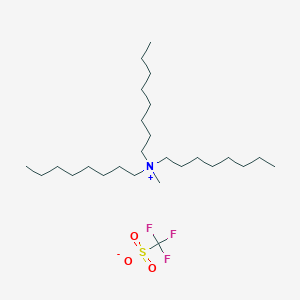

Methyltrioctylammonium trifluoromethanesulfonate

Descripción general

Descripción

Methyltrioctylammonium trifluoromethanesulfonate is a chemical compound with the molecular formula C26H54F3NO3S and a molecular weight of 517.77 g/mol . It is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent solvating abilities. These characteristics make it suitable for a wide range of applications, from green chemistry to material science.

Métodos De Preparación

Methyltrioctylammonium trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of trioctylamine with methyl iodide to form methyltrioctylammonium iodide, which is then reacted with trifluoromethanesulfonic acid to yield this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Análisis De Reacciones Químicas

Methyltrioctylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.

Common reagents used in these reactions include trifluoromethanesulfonic acid, methyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Overview : MTOA serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic, inorganic, and organometallic compounds. Its low volatility and thermal stability enhance reaction efficiency.

Key Applications :

- Solvent for Reactions : MTOA can be utilized as a reaction medium, improving the yield of desired products by providing a stable environment for chemical reactions.

- Methylation Agent : It acts as a powerful methylating agent, facilitating the methylation of various functional groups, particularly in the synthesis of complex organic molecules .

Electrochemistry

Overview : MTOA's high ionic conductivity makes it an excellent candidate for use in electrochemical applications, particularly as an electrolyte in batteries and supercapacitors.

Key Applications :

- Electrolyte in Batteries : Incorporating MTOA into battery electrolytes can significantly enhance energy storage capacity and charge-discharge rates.

- Supercapacitors : Its properties allow for improved performance in supercapacitors, making them more efficient and durable .

| Application | Description |

|---|---|

| Battery Electrolytes | Enhances energy storage and performance metrics. |

| Supercapacitor Electrolytes | Improves efficiency and lifespan of devices. |

Materials Science

Overview : In materials science, MTOA can be used to prepare nanomaterials and polymers due to its unique solvent properties.

Key Applications :

- Nanomaterial Synthesis : Acts as a solvent or template in the synthesis of nanostructured materials with tailored properties.

- Polymer Development : Facilitates the production of novel polymers through cationic polymerization processes .

| Application | Description |

|---|---|

| Nanomaterial Preparation | Enables the synthesis of materials with unique structural properties. |

| Polymer Synthesis | Supports the development of advanced polymers with specific functionalities. |

Case Study 1: Methylation Reactions

MTOA has been successfully employed in various methylation reactions where traditional methods were less effective. For example, it has been used to methylate amines and alcohols, yielding higher purity products compared to conventional solvents.

Case Study 2: Electrochemical Devices

Research has demonstrated that batteries utilizing MTOA-based electrolytes exhibit improved cycle stability and higher energy densities compared to those using conventional liquid electrolytes. This advancement highlights the potential for MTOA in next-generation energy storage solutions.

Mecanismo De Acción

The mechanism of action of methyltrioctylammonium trifluoromethanesulfonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group can form strong ionic interactions with other molecules, while the methyltrioctylammonium cation can stabilize these interactions. These properties make it effective in catalysis, stabilization of biological molecules, and other applications.

Comparación Con Compuestos Similares

Methyltrioctylammonium trifluoromethanesulfonate is unique compared to other similar compounds due to its combination of low volatility, high thermal stability, and excellent solvating abilities. Similar compounds include:

Methyltrioctylammonium chloride: Similar structure but different anion, leading to different properties and applications.

Trioctylmethylammonium bromide: Another similar compound with a different anion, used in different applications.

Tetraoctylammonium trifluoromethanesulfonate: Similar anion but different cation structure, leading to variations in properties and uses.

These comparisons highlight the unique properties and applications of this compound in various fields.

Actividad Biológica

Methyltrioctylammonium trifluoromethanesulfonate (MTOA) is an ionic liquid that has garnered attention in various fields, including organic synthesis, materials science, and biological research. This article delves into the biological activity of MTOA, focusing on its mechanisms of action, toxicity, and potential applications.

MTOA is characterized by its unique structure, which includes a bulky alkyl group and a trifluoromethanesulfonate anion. Its synthesis typically involves the reaction of methyltrioctylammonium chloride with trifluoromethanesulfonic acid. The resulting compound is a colorless liquid with significant solubility in organic solvents, making it suitable for various chemical reactions.

MTOA exhibits a range of biological activities primarily due to its ionic nature and ability to interact with biological membranes. It has been studied for its effects on ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.

In a study assessing hERG inhibition, MTOA demonstrated an IC50 value of approximately 15.85 µM, indicating moderate inhibitory activity. This suggests that while MTOA may not be highly toxic at low concentrations, its effects on cardiac function warrant further investigation .

Toxicity Profile

The toxicity of MTOA has been evaluated in various studies. Although specific human fatality reports are lacking for MTOA itself, related compounds such as methyl triflate have shown significant toxicity in animal models (e.g., LC50 values around 5 ppm for rats). This raises concerns about the safety of MTOA in biological applications .

Case Study 1: hERG Channel Inhibition

In a high-throughput screening study focused on hERG channel inhibitors, MTOA was included among several compounds tested for their inhibitory effects. The results indicated that MTOA's activity was comparable to other known inhibitors but less potent than some pharmaceuticals specifically designed to target this channel. The study emphasized the importance of monitoring such compounds in drug development due to their potential cardiotoxic effects .

Case Study 2: Ionic Liquids in Biological Systems

Research has explored the use of ionic liquids like MTOA as solvents or media for biochemical reactions. The hydrolytic stability of triflate ionic liquids makes them favorable for various applications, including enzyme-catalyzed reactions and drug formulation processes. For instance, MTOA was utilized in the synthesis of bioactive compounds with improved yields compared to traditional solvents .

Data Tables

| Property | This compound (MTOA) |

|---|---|

| Chemical Formula | C24H51F3NO3S |

| IC50 (hERG Inhibition) | 15.85 µM |

| Toxicity (LC50) | Comparable to methyl triflate (5 ppm in rats) |

| Solubility | Soluble in organic solvents |

Propiedades

IUPAC Name |

methyl(trioctyl)azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNCDLDEWVNKJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047904 | |

| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121107-18-4 | |

| Record name | Methyltricaprylylammonium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyltrioctylammonium trifluoromethanesulfonate added to the light-emitting polymer layer in PLECs?

A1: this compound is a type of organic ionic liquid. In PLECs, it is added in low concentrations (e.g., 2 wt%) to the light-emitting polymer, superyellow, to introduce mobile ions into the system [, ]. These mobile ions play a crucial role in enhancing the performance of PLECs in several ways:

Q2: What are the advantages of using this compound compared to other ionic additives in PLECs?

A2: Traditional PLECs often utilize ionic additives like polyethylene oxide (PEO) with lithium salts or other organic salts. These additives tend to phase separate from the hydrophobic light-emitting polymers, leading to reduced device performance and shorter lifetimes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.